molecular formula C12H21NO4 B1460848 (S)-METHYL 1-BOC-PIPERIDINE-3-CARBOXYLATE CAS No. 88466-76-6

(S)-METHYL 1-BOC-PIPERIDINE-3-CARBOXYLATE

Cat. No.: B1460848
CAS No.: 88466-76-6
M. Wt: 243.3 g/mol
InChI Key: LYYJQMCPEHXOEW-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-tert-Butyl 3-methyl (3S)-piperidine-1,3-dicarboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom. The tert-butyl and methyl groups attached to the piperidine ring provide unique chemical properties and reactivity patterns. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

The synthesis of (S)-METHYL 1-BOC-PIPERIDINE-3-CARBOXYLATE can be achieved through several synthetic routes. One common method involves the reaction of piperidine with tert-butyl chloroformate and methyl iodide under basic conditions. The reaction typically proceeds as follows:

    Step 1: Piperidine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl ester intermediate.

    Step 2: The intermediate is then treated with methyl iodide to introduce the methyl group, resulting in the formation of this compound.

Industrial production methods may involve the use of continuous flow reactors to enhance reaction efficiency and yield. These methods allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

1-tert-Butyl 3-methyl (3S)-piperidine-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups to alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-tert-Butyl 3-methyl (3S)-piperidine-1,3-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (S)-METHYL 1-BOC-PIPERIDINE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The tert-butyl and methyl groups can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

1-tert-Butyl 3-methyl (3S)-piperidine-1,3-dicarboxylate can be compared with other similar compounds, such as:

    1-tert-Butyl 3-methyl (3S,4R)-4-methylpiperidine-1,3-dicarboxylate: This compound has an additional methyl group at the 4-position, which can affect its chemical properties and reactivity.

    1-tert-Butyl 3-methyl (3S)-piperazine-1,3-dicarboxylate:

The uniqueness of (S)-METHYL 1-BOC-PIPERIDINE-3-CARBOXYLATE lies in its specific substitution pattern, which provides distinct reactivity and potential for various applications.

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl (3S)-piperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-7-5-6-9(8-13)10(14)16-4/h9H,5-8H2,1-4H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYJQMCPEHXOEW-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652017
Record name 1-tert-Butyl 3-methyl (3S)-piperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88466-76-6
Record name 1-tert-Butyl 3-methyl (3S)-piperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-METHYL 1-BOC-PIPERIDINE-3-CARBOXYLATE
Reactant of Route 2
(S)-METHYL 1-BOC-PIPERIDINE-3-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
(S)-METHYL 1-BOC-PIPERIDINE-3-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
(S)-METHYL 1-BOC-PIPERIDINE-3-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
(S)-METHYL 1-BOC-PIPERIDINE-3-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
(S)-METHYL 1-BOC-PIPERIDINE-3-CARBOXYLATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.